2,5-Dibromo-3-(bromomethyl)pyridine chemical properties and structure
2,5-Dibromo-3-(bromomethyl)pyridine chemical properties and structure
Topic: 2,5-Dibromo-3-(bromomethyl)pyridine chemical properties and structure Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
High-Fidelity Scaffold for Fragment-Based Drug Discovery (FBDD)
Executive Summary
In the landscape of heterocyclic synthesis, 2,5-Dibromo-3-(bromomethyl)pyridine represents a "privileged scaffold" due to its trifunctional nature. Unlike standard dihalopyridines, this molecule offers three distinct vectors for orthogonal functionalization:
-
C3-Bromomethyl: A highly reactive electrophile for
displacements. -
C2-Bromine: An activated heteroaryl halide susceptible to
and rapid oxidative addition (Pd-catalysis). -
C5-Bromine: A deactivated heteroaryl halide requiring forcing conditions or specialized ligands for cross-coupling.
This guide analyzes the structural electronics, synthesis protocols, and reactivity hierarchy of this compound, providing a roadmap for its use in synthesizing complex kinase inhibitors and receptor modulators.
Chemical Identity & Structural Analysis[1]
| Property | Data |
| Chemical Name | 2,5-Dibromo-3-(bromomethyl)pyridine |
| CAS Number | 61686-65-5 |
| Molecular Formula | |
| Molecular Weight | 329.81 g/mol |
| SMILES | BrCc1cc(Br)cnc1Br |
| Appearance | Off-white to pale yellow solid (low melting) |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
| Hazards | Lachrymator , Skin Corrosive, Acute Toxicant |
Electronic Profile & Steric Conformation
The pyridine ring is electron-deficient (
-
Inductive Effects: The nitrogen atom and the two bromine atoms at C2 and C5 create a highly polarized environment. The C3-bromomethyl group is activated by the electron-withdrawing nature of the pyridine ring, making it significantly more electrophilic than a standard benzyl bromide.
-
Regioselectivity Driver: The C2 position is adjacent to the ring nitrogen (
-position), making the C-Br bond highly polarized and susceptible to nucleophilic attack ( ) or rapid oxidative addition by Pd(0). The C5 position ( -position) resembles a deactivated aryl bromide.
Reactivity Hierarchy & Logic
A successful synthetic strategy relies on exploiting the reaction rate differences between the three halogen sites.[1] The hierarchy is: Alkyl Halide > C2-Aryl Halide > C5-Aryl Halide .
Visualization: Orthogonal Functionalization Pathways
The following diagram maps the logical flow of functionalization, ensuring maximal yield and preventing side reactions (e.g., polymerization).
Figure 1: Chemoselectivity map illustrating the kinetic order of operations. Reaction conditions must be tuned to address the C3-bromomethyl group first to prevent self-alkylation or polymerization.
Synthesis & Preparation
Objective: Synthesize 2,5-dibromo-3-(bromomethyl)pyridine from 2,5-dibromo-3-methylpyridine via Wohl-Ziegler bromination.
Mechanistic Insight
Radical bromination is sensitive.[2] Over-reaction leads to the gem-dibromide (dibromomethyl), which is difficult to separate. Under-reaction leaves starting material. The protocol below uses a "starved" radical environment to favor mono-bromination.
Protocol: Radical Bromination
Reagents:
-
Substrate: 2,5-Dibromo-3-methylpyridine (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide
-
Solvent:
(classic) or Trifluorotoluene (Green alternative, higher boiling point)
Step-by-Step Methodology:
-
Dissolution: Dissolve 2,5-dibromo-3-methylpyridine in anhydrous Trifluorotoluene (
) under Argon. -
Reagent Addition: Add NBS and AIBN. Note: Ensure NBS is freshly recrystallized to remove HBr, which causes acid-catalyzed side reactions.
-
Initiation: Heat the mixture to reflux (
). The reaction is light-sensitive; irradiation with a tungsten lamp can accelerate initiation. -
Monitoring (Self-Validating Step): Monitor via TLC (Hexane/EtOAc 9:1) or LCMS every 30 minutes.
-
Stop point: Quench when conversion reaches ~85-90%. Pushing to 100% drastically increases gem-dibromide impurity.
-
-
Workup: Cool to
to precipitate succinimide. Filter. Wash filtrate with water and brine. Dry over .[3] -
Purification: Flash column chromatography (Silica gel). The product is less polar than the succinimide byproducts but similar to the starting material.
-
Storage: Store under inert gas at
. The compound is a lachrymator and hydrolyzes in moist air.
-
Experimental Workflows: Functionalization
Workflow A: Selective Displacement (C3-Position)
Context: Installing a solubilizing group (e.g., morpholine) or a pharmacophore without touching the halogenated ring.
-
Setup: Dissolve 2,5-dibromo-3-(bromomethyl)pyridine (1 eq) in dry THF or DCM.
-
Base Selection: Use a non-nucleophilic base like DIPEA (1.2 eq) or
. Avoid strong hydroxides to prevent hydrolysis. -
Addition: Add the nucleophile (e.g., Morpholine, 1.0 eq) dropwise at
. -
Reaction: Stir at
for 1-2 hours. -
Validation: The C2/C5 bromines remain intact under these conditions. Confirm via
NMR (Shift of methylene protons from to ppm).
Workflow B: Regioselective Suzuki-Miyaura Coupling (C2 vs C5)
Context: The C2-bromine is electronically activated. It will couple before the C5-bromine.
| Parameter | C2-Selective Conditions | C5-Selective Conditions |
| Catalyst | ||
| Solvent | DME/Water or Toluene/EtOH | Dioxane (Anhydrous) |
| Temperature | Mild ( | High ( |
| Stoichiometry | Boronic Acid (1.0 eq) | Boronic Acid (Excess) |
| Mechanism | Facile Oxidative Addition (adjacent N) | Requires electron-rich ligand assistance |
Diagram: Sequential Coupling Workflow
Figure 2: Sequential Pd-catalyzed arylation. The C2 position reacts first due to electronic activation by the pyridine nitrogen.
Safety & Handling (MSDS Highlights)
-
Lachrymator: The bromomethyl group releases HBr upon hydrolysis and acts as a potent tear gas. Always handle in a functioning fume hood.
-
Skin Corrosive: Causes severe burns. Double-gloving (Nitrile) is recommended.
-
Neutralization: Quench glassware and spills with a dilute solution of ammonia or sodium thiosulfate to neutralize active alkyl bromides.
References
-
Synthesis of 2,5-dibromo-3-methylpyridine (Precursor)
-
ChemicalBook. (n.d.). "2,5-Dibromo-3-methylpyridine synthesis." Retrieved from
-
-
Reactivity of 2,5-Dihalopyridines in Suzuki Coupling
-
Lutz Ackermann et al. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides."[4] Chemical Science. Retrieved from
-
-
General Reactivity of 3-(Bromomethyl)
-
Sigma-Aldrich. (n.d.). "3-(Bromomethyl)pyridine hydrobromide Product Information." Retrieved from [5]
-
-
BenchChem Application Notes
